![molecular formula C8H6Cl2N2O B1421470 {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol CAS No. 1235441-30-1](/img/structure/B1421470.png)

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol

Overview

Description

Scientific Research Applications

Structural and Magnetic Properties

- Hydrochloride Crystals: Research has shown that hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical demonstrate unique magnetic properties. These crystals, formed by slow diffusion of acetone into methanol solutions, exhibit low magnetic susceptibilities due to diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions. One crystal displays quasi-one-dimensional columnar stacking chain and weak antiferromagnetic behavior, while another shows unusual magnetic behavior due to its supramolecular structure (Yong, Zhang, & She, 2013).

Chemical Synthesis and Catalysis

- Nickel Complexes with Bidentate N,O-type Ligands: Studies have synthesized nickel complexes using pyridin-2-yl methanol and demonstrated their application in the catalytic oligomerization of ethylene. These complexes show potential for significant activity in ethylene oligomerization, indicating a valuable application in industrial chemistry (Kermagoret & Braunstein, 2008).

Crystallography

- Crystal Structure Analysis: The crystal structure of compounds such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol has been extensively studied, revealing detailed molecular and crystallographic information. Such studies provide insights into molecular conformations and interactions, which are crucial for understanding material properties and reactions (Elaatiaoui et al., 2014).

Coordination Chemistry and Magnetic Studies

- Trigonal-Prismatic Cobalt(II) Single-Ion Magnet: Research involving a new tripodal hexadentate ligand has led to the construction of a trigonal-prismatic cobalt(II) complex exhibiting large uniaxial magnetic anisotropy. This study is significant in the field of magnetic materials and could have implications for data storage technologies (Yao et al., 2018).

Corrosion Inhibition Studies

- Imidazopyridine Derivatives as Corrosion Inhibitors: Imidazopyridine derivatives, including those related to {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol, have been investigated for their effectiveness as corrosion inhibitors. These studies are essential for developing new materials that can protect metals from corrosion in various industrial applications (Ech-chihbi et al., 2019).

Mechanism of Action

Target of Action

The primary target of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

Mode of Action

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K signalling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .

Biochemical Pathways

The compound primarily affects the PI3K-AKT signalling pathway . By inhibiting PI3K, the compound disrupts the activation of AKT, a serine/threonine kinase that plays a key role in the PI3K signalling pathway . This disruption can lead to changes in cell growth, proliferation, survival, and metabolism .

Result of Action

In vitro anticancer assays have shown that {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol and its derivatives exhibit submicromolar inhibitory activity against various tumor cell lines . For example, one derivative induced cell cycle arrest at the G2/M phase and apoptosis of HCC827 cells by inhibiting PI3Kα .

properties

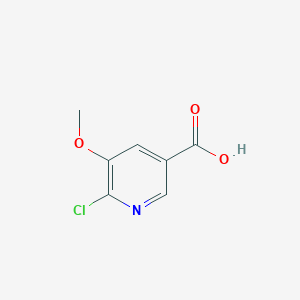

IUPAC Name |

(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c9-5-1-7(10)8-11-6(4-13)3-12(8)2-5/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMZXSKGXBNAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN2C=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)

![1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1421403.png)

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)

![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)

![Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride](/img/structure/B1421409.png)